2-(4-Fluorophenoxy)ethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

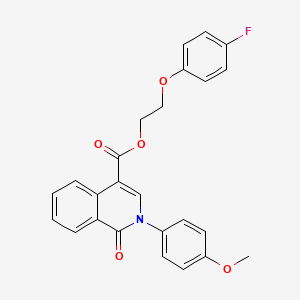

Chemical Structure: The compound features a 1,2-dihydroisoquinoline core with a 1-oxo group, a 4-carboxylate ester, and two substituents:

- 2-position: 4-Methoxyphenyl group (electron-donating methoxy substituent).

- 4-position: 2-(4-Fluorophenoxy)ethyl ester (fluorinated phenoxyethyl chain).

Molecular Formula: C₂₅H₁₉FNO₅ Molecular Weight: ~432.42 g/mol (calculated based on atomic masses). Key Features:

- The 2-(4-fluorophenoxy)ethyl ester increases lipophilicity compared to smaller esters, which may affect bioavailability .

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO5/c1-30-19-12-8-18(9-13-19)27-16-23(21-4-2-3-5-22(21)24(27)28)25(29)32-15-14-31-20-10-6-17(26)7-11-20/h2-13,16H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFOGYMHBCKHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCCOC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Fluorophenoxy)ethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C25H20FNO5) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of fluorine and methoxy substituents enhances its pharmacological profile by influencing lipophilicity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H20FNO5 |

| Molecular Weight | 433.435 g/mol |

| Purity | ≥95% |

Anticancer Activity

Recent studies have indicated that compounds with a similar structural framework exhibit significant anticancer properties. For instance, derivatives of isoquinoline have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study investigating the cytotoxic effects of related isoquinoline derivatives demonstrated IC50 values in the micromolar range against MCF-7 cells, suggesting that the dihydroisoquinoline structure is conducive to anticancer activity .

Antimicrobial Properties

Compounds with halogen substituents, such as fluorine, are often associated with enhanced antimicrobial activity. The fluorine atom can participate in halogen bonding, which may improve binding affinity to microbial targets.

- Research Findings : In vitro studies on related compounds have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Isoquinoline derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways.

- Mechanism : The presence of electron-withdrawing groups like fluorine can enhance binding interactions with active sites of enzymes, leading to inhibition. For example, studies on similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various receptors due to its structural features, potentially modulating signaling pathways.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, further contributing to their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 2-(4-Fluorophenoxy)ethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of isoquinoline structures have been shown to inhibit cancer cell growth in vitro, making them potential candidates for further development as anticancer agents .

-

Antimicrobial Properties :

- Compounds within the isoquinoline family are known for their antimicrobial activities. Research has demonstrated that certain derivatives can effectively combat various bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antibacterial therapies .

- Neuroprotective Effects :

Biological Research Applications

- Biochemical Pathway Studies :

- Drug Development :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines using isoquinoline derivatives similar to the target compound. |

| Study B | Antimicrobial Properties | Showed effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with low MIC values for certain derivatives. |

| Study C | Neuroprotection | Identified neuroprotective effects in cellular models of neurodegeneration, suggesting potential therapeutic uses in neurodegenerative disorders. |

Comparison with Similar Compounds

Structural Modifications and Their Implications

The table below compares the target compound with key analogs, focusing on substituents and physicochemical properties:

Key Observations

Halogenated Substituents: Fluorine (target compound’s ester) and chlorine () improve metabolic stability but may reduce solubility due to increased hydrophobicity .

Ester Group Variations: Methyl Ester (): Lower molecular weight (~313 g/mol) and higher volatility compared to the target compound’s bulky 2-(4-fluorophenoxy)ethyl ester. 2-(4-Fluorophenoxy)ethyl Ester (Target): The extended chain introduces steric hindrance and higher lipophilicity (logP ~4.5 predicted), which could enhance membrane permeability but reduce aqueous solubility .

Acid vs. Ester Forms :

- Free carboxylic acids () exhibit higher polarity, favoring solubility in polar solvents (e.g., water or DMSO). In contrast, esterified forms (target compound) are more suitable for lipid-rich environments .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the isoquinoline core via cyclization of precursors such as substituted benzaldehydes and amino acids. A critical step is the esterification of the carboxylate group with the fluorophenoxyethyl moiety. For example, Pd-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed to introduce aryl groups (e.g., 4-methoxyphenyl) .

- Key Variables: Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., PdCl₂(PPh₃)₂ at 5 mol%) significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard.

- Data Contradictions: Some studies report lower yields (30–40%) when using bulky substituents due to steric hindrance, while others achieve >60% yield by optimizing microwave-assisted synthesis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Critical for confirming the isoquinoline scaffold and substituent positions. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm .

- HRMS (ESI+): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 476.1521 for C₂₅H₂₁FNO₅).

- HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water gradient; retention time ~12 min) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s derivatives?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for key steps like esterification or aryl coupling. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .

- Case Study: ICReDD’s workflow integrates computed activation energies with experimental validation, narrowing optimal conditions (e.g., solvent selection) by 50% .

Q. What strategies resolve contradictions in reported biological activity data for isoquinoline derivatives?

- Methodological Answer:

- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous) to account for cell-type specificity.

- Metabolic Stability: Use liver microsome assays to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vivo results .

- Structural Analogues: Compare with benzyl ester derivatives (e.g., from ) to isolate the fluorophenoxyethyl group’s role in activity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbonyl carbons). The electron-withdrawing fluorophenoxy group increases electrophilicity at the ester carbonyl .

- Experimental Validation: React with Grignard reagents (e.g., MeMgBr) to confirm predicted reactivity patterns. Monitor by TLC and isolate products via flash chromatography .

Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation by UPLC-MS/MS at 0, 24, and 48 hours .

- Isolation of Degradants: Use preparative HPLC to collect major degradants (e.g., hydrolyzed carboxylate) for structural elucidation via NMR .

Methodological Challenges and Solutions

Q. How to address low reproducibility in scaled-up synthesis?

- Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and adjust feed rates dynamically.

- DoE (Design of Experiments): Use a central composite design to optimize temperature, stoichiometry, and mixing speed. For example, a 3² factorial design reduces variability by identifying critical interactions .

Q. What advanced separation techniques improve purification of stereoisomers or regioisomers?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.